molecular formula C18H24ClNO2 B14458744 Ketazocine hydrochloride CAS No. 71697-05-7

Ketazocine hydrochloride

Cat. No.: B14458744
CAS No.: 71697-05-7
M. Wt: 321.8 g/mol
InChI Key: OOWXTFCXQSYBBT-JFVUPURHSA-N
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Preparation Methods

The synthesis of ketazocine hydrochloride involves several steps, starting with the formation of the benzomorphan core. The synthetic route typically includes the cyclization of appropriate precursors under controlled conditions to form the benzomorphan structure. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .

Chemical Reactions Analysis

Ketazocine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ketazocine hydrochloride is widely used in scientific research, particularly in the study of opioid receptors. Its applications include:

Mechanism of Action

Ketazocine hydrochloride exerts its effects by binding to the κ opioid receptor. This binding inhibits the release of neurotransmitters, leading to decreased pain sensation and other effects. The molecular targets include the κ opioid receptor, and the pathways involved are related to the modulation of neurotransmitter release and signal transduction .

Comparison with Similar Compounds

Ketazocine hydrochloride is unique compared to other benzomorphan derivatives due to its specific binding affinity for the κ opioid receptor. Similar compounds include:

These compounds share some pharmacological properties but differ in their specific receptor affinities and effects.

Properties

CAS No.

71697-05-7

Molecular Formula

C18H24ClNO2

Molecular Weight

321.8 g/mol

IUPAC Name

(1R,9S,13R)-10-(cyclopropylmethyl)-4-hydroxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one;hydrochloride

InChI

InChI=1S/C18H23NO2.ClH/c1-11-16-17(21)14-6-5-13(20)9-15(14)18(11,2)7-8-19(16)10-12-3-4-12;/h5-6,9,11-12,16,20H,3-4,7-8,10H2,1-2H3;1H/t11-,16-,18+;/m0./s1

InChI Key

OOWXTFCXQSYBBT-JFVUPURHSA-N

Isomeric SMILES

C[C@H]1[C@H]2C(=O)C3=C([C@@]1(CCN2CC4CC4)C)C=C(C=C3)O.Cl

Canonical SMILES

CC1C2C(=O)C3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O.Cl

Origin of Product

United States

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